Mdimlh
Description
Properties
CAS No. |
105678-15-7 |
|---|---|
Molecular Formula |
C11H20O4 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
(3aR,4R,6S,7R,7aR)-4-methoxy-2,2,6,7-tetramethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran |
InChI |
InChI=1S/C11H20O4/c1-6-7(2)13-10(12-5)9-8(6)14-11(3,4)15-9/h6-10H,1-5H3/t6-,7+,8-,9-,10-/m1/s1 |
InChI Key |
OBWAYKDNXZQABQ-JDDHQFAOSA-N |
SMILES |
CC1C(OC(C2C1OC(O2)(C)C)OC)C |
Isomeric SMILES |
C[C@@H]1[C@@H](O[C@H]([C@H]2[C@@H]1OC(O2)(C)C)OC)C |
Canonical SMILES |
CC1C(OC(C2C1OC(O2)(C)C)OC)C |
Synonyms |
MDIMLH methyl-6-deoxy-2,3-isopropylidene-4-methylene lyxo-pyranoside |
Origin of Product |
United States |
Comparison with Similar Compounds
Identification of "Mdimlh"
The evidence primarily focuses on:
- Natural Language Processing (NLP) models (e.g., Transformer, BERT, RoBERTa, GPT-2) .
- Guidelines for academic writing in chemistry, including lab reports, research papers, and journal submissions .

- General methodologies for comparing compounds or drugs (e.g., pharmacokinetics, structural analysis) .
No data on "this compound" or its properties, structure, or applications are mentioned. This suggests either a typographical error, a fictional compound, or incomplete evidence.
Analysis of Evidence Relevance
Chemistry-Related Evidence
- and outline frameworks for comparing compounds (e.g., structural/functional similarities) but lack specific data .
NLP Models
The majority of evidence (1-5) pertains to machine learning architectures, which are unrelated to chemical compounds .
Critical Limitations
- No Data on "this compound": Without structural, functional, or experimental data, a scientific comparison is impossible.
- Mismatched Evidence: The provided materials are irrelevant to the compound .
Recommendations
To address this gap, the following steps are advised:
Verify the Compound Name: Confirm if "this compound" is spelled correctly or corresponds to a known compound (e.g., MDMA, MDMB).
Provide Relevant Sources: Supply peer-reviewed articles, patents, or datasets detailing "this compound" and its analogs.
Clarify Scope: Specify whether the compound is organic, inorganic, or pharmaceutical to guide targeted research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

